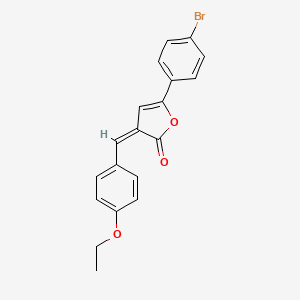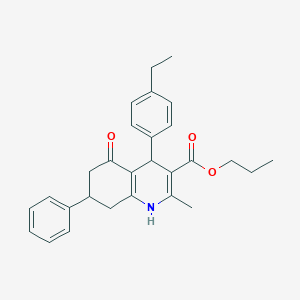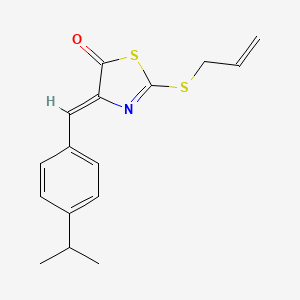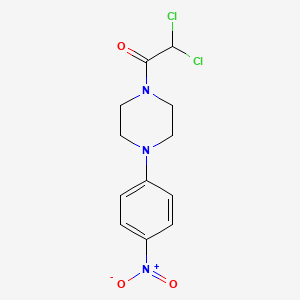![molecular formula C15H18N2O3S2 B5112999 N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research to study the role of p53 in cancer and other diseases. PFT-α works by blocking the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53.
Mechanism of Action
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα works by blocking the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells and the protection against oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundα include the stabilization and activation of p53, induction of apoptosis in cancer cells, protection against oxidative stress in neuronal cells, and protection against ischemia/reperfusion injury in the heart.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in lab experiments include its specificity for p53, its ability to induce apoptosis in cancer cells, and its protection against oxidative stress in neuronal cells. The limitations of using this compoundα in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
For research on N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα include the development of more potent and selective inhibitors of p53-MDM2 interaction, the investigation of the potential therapeutic applications of this compoundα in cancer treatment, neurodegenerative disease treatment, and cardiovascular disease treatment, and the exploration of the mechanisms underlying the protective effects of this compoundα against oxidative stress and ischemia/reperfusion injury.
Synthesis Methods
The synthesis of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα involves several steps, including the reaction of 4-bromobenzaldehyde with morpholine to form 4-(4-morpholinyl)benzaldehyde, followed by the reaction with thiophene-2-sulfonamide to form this compoundα.
Scientific Research Applications
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compoundα has been shown to induce apoptosis in cancer cells that have wild-type p53, making it a potential therapeutic agent for cancer treatment. In neurodegenerative disease research, this compoundα has been shown to protect against neuronal cell death induced by oxidative stress. In cardiovascular disease research, this compoundα has been shown to protect against ischemia/reperfusion injury in the heart.
properties
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,15-2-1-11-21-15)16-12-13-3-5-14(6-4-13)17-7-9-20-10-8-17/h1-6,11,16H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOFMXJVWXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)


![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)

![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)